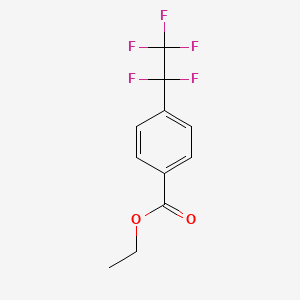

Ethyl 4-(pentafluoroethyl)benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoate compounds like Ethyl 4-(pentafluoroethyl)benzoate can be achieved through a process involving alkylation and esterification . The target molecule is designed using a combination principle and is modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized in this research .Molecular Structure Analysis

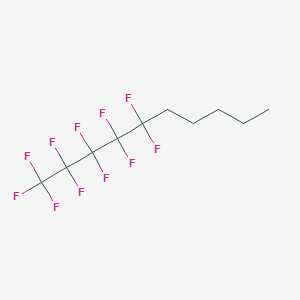

The molecular formula of Ethyl 4-(pentafluoroethyl)benzoate is C11H9F5O2. More detailed information about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-(pentafluoroethyl)benzoate include alkylation and esterification . The target molecule is designed using a combination principle and is modified by bioisostere formation and modification with alkyl groups .Physical And Chemical Properties Analysis

Ethyl 4-(pentafluoroethyl)benzoate is a white or slightly yellow powder. It has a molecular weight of 268.18 g/mol. More detailed information about its physical and chemical properties can be found in the relevant papers .Aplicaciones Científicas De Investigación

Liquid Crystalline Polymers

Ethyl 4-(pentafluoroethyl)benzoate is used in the synthesis of liquid crystalline polymers. It has been incorporated into monomers like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates and 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates, which form polysiloxanes exhibiting high smectogenic properties. These polymers display enantiotropic smectogen mesophases over a wide temperature range, indicating potential for applications in materials science and engineering (Bracon et al., 2000).

Organic Synthesis and Fluorination

In organic synthesis, ethyl 4-(pentafluoroethyl)benzoate plays a role as an intermediate. For example, methyl 3,4-bis(trifluoroacetoxy)benzoate transforms into methyl 3,4-bis(pentafluoroethoxy)benzoate under specific conditions, demonstrating the chemical's utility in the modification of molecular structures and the introduction of fluorinated moieties (Gaidarzhy et al., 2020).

Agricultural and Biological Applications

Ethyl 4-(pentafluoroethyl)benzoate derivatives have been investigated for their potential as anti-juvenile hormone agents in insects. Compounds derived from this chemical, such as ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), inhibit juvenile hormone synthesis in insects like Bombyx mori, causing precocious metamorphosis. This indicates possible applications in pest control and insect population management (Kaneko et al., 2011).

Liquid Crystal Display and Sensing Devices

Ethyl 4-(pentafluoroethyl)benzoate derivatives have been explored for their mesogenic properties, useful in liquid crystal displays (LCDs) and temperature sensing devices. Compounds like ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates show liquid crystalline behavior, which is significant for the development of advanced materials in display technology and sensors (Mehmood et al., 2018).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 4-(pentafluoroethyl)benzoate is not mentioned in the search results, benzoate compounds are generally known to act as local anesthetics . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Safety and Hazards

The safety data sheet for Ethyl benzoate, a similar compound, suggests that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and not breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

ethyl 4-(1,1,2,2,2-pentafluoroethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O2/c1-2-18-9(17)7-3-5-8(6-4-7)10(12,13)11(14,15)16/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPFGMLAQDXGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(pentafluoroethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)

![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)